

Unraveling the Molecular Architecture of Quinolactacin A2: A Spectroscopic Data Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data instrumental in the structural elucidation of **Quinolactacin A2**, a fungal metabolite with potential therapeutic applications. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols employed for their acquisition, and visual representations of the structural analysis workflow.

Spectroscopic Data Summary

The structural determination of **Quinolactacin A2** relies on a combination of one- and twodimensional NMR spectroscopy, alongside high-resolution mass spectrometry. These techniques provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR data provide the foundational map of the molecule's carbon-hydrogen framework. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for **Quinolactacin A2**



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
5	7.84	d	7.9
6	7.23	t	7.6
7	7.59	t	7.7
8	7.34	d	8.5
Note:	Additional proton signals were observed but have not been fully assigned in the available literature.		

Table 2: ¹³C NMR Spectroscopic Data for **Quinolactacin A2** (from HSQC)

Carbon Type	Chemical Shift (δ) ppm	
N-methyl	29.9	
Methine	34.7	
Methylene	26.9, 31.1, 39.4	
Methyl	6.5, 18.1, 26.0	
Oxygenated Quaternary	82.0, 89.2	
Note:	This represents a partial assignment based on HSQC data. A complete ¹³ C NMR spectrum assignment is not fully detailed in the reviewed literature.	

Mass Spectrometry (MS)

High-resolution mass spectrometry was crucial in determining the elemental composition of **Quinolactacin A2**.



Table 3: Mass Spectrometry Data for Quinolactacin A2

Ionization Mode	Mass-to-Charge (m/z)	Formula
HR-ESI-MS	[M+H]+	C24H29NO4
Note:	Detailed fragmentation data from tandem mass spectrometry (MS/MS) experiments were not extensively reported in the surveyed literature.	

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on precise experimental methodologies. The following are generalized protocols based on standard practices for the structural elucidation of natural products.

NMR Spectroscopy

- Sample Preparation: A sample of purified **Quinolactacin A2** is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration suitable for NMR analysis (typically 1-10 mg/0.5 mL).
- Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key
 parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral
 width covering the expected chemical shift range of protons, and a relaxation delay that
 allows for quantitative integration if required.
- ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.
- 2D NMR:



- COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling larger structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the stereochemistry and three-dimensional structure.

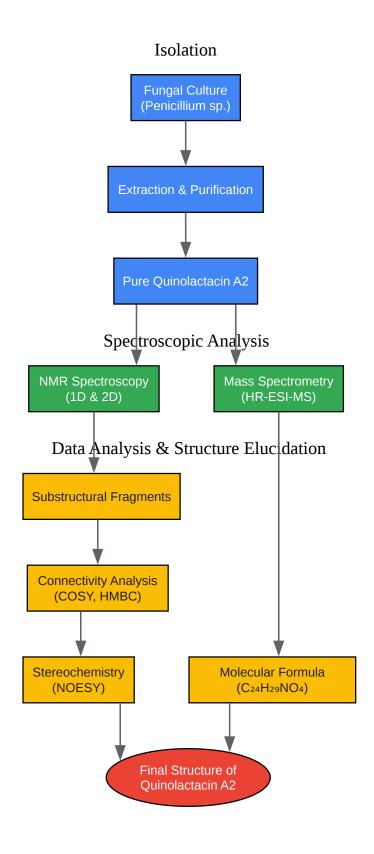
Mass Spectrometry

- Sample Preparation: A dilute solution of **Quinolactacin A2** is prepared in a suitable solvent (e.g., methanol or acetonitrile) compatible with the chosen ionization method.
- Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
- Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. The high resolution and mass accuracy of the instrument allow for the confident determination of the elemental composition.
- Tandem MS (MS/MS): To obtain fragmentation information, the parent ion of interest is
 isolated and subjected to collision-induced dissociation (CID) to generate product ions. The
 fragmentation pattern provides valuable clues about the substructures of the molecule.

Visualizing the Structural Elucidation Process

The logical flow of experiments and data analysis is critical for piecing together the final structure of a natural product.





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Caption: Experimental workflow for the structural elucidation of **Quinolactacin A2**.







This diagram illustrates the logical progression from the isolation of the natural product to the final determination of its chemical structure through various spectroscopic and analytical techniques. The initial steps involve the cultivation of the producing organism, followed by extraction and purification to obtain the pure compound. Subsequently, mass spectrometry provides the molecular formula, while a suite of NMR experiments reveals the connectivity and stereochemistry of the molecule, ultimately leading to the complete structural assignment.

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